bis(4-aza-3-indolyl)methane

Catalog No.
S5807146
CAS No.
23612-38-6
M.F
C15H12N4
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(4-aza-3-indolyl)methane

CAS Number

23612-38-6

Product Name

bis(4-aza-3-indolyl)methane

IUPAC Name

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2

InChI Key

LBQCZLFGONFWKW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1

Canonical SMILES

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1

Description

The exact mass of the compound 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine is 248.106196400 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Structure and Properties

    1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic aromatic compound. It possesses aromatic character due to its planar structure and delocalized electrons. This structure makes it potentially useful in applications requiring stable and rigid molecules.

  • Potential Applications

    Research on 1H-pyrrolo[3,2-b]pyridine focuses on its potential applications in areas like:

    • Organic electronics [1]
    • Light-emitting devices [2]
    • Medicinal chemistry [3]

Bis(4-aza-3-indolyl)methane is a compound that belongs to the class of bis(indolyl)methanes, which are characterized by the presence of two indole units linked through a methylene bridge. The compound features a unique structure where the indole rings are substituted with nitrogen atoms at the 4-position, making it a derivative of 4-azaindole. This modification enhances its chemical properties and potential biological activities compared to its non-aza counterparts.

The synthesis of bis(4-aza-3-indolyl)methane typically involves electrophilic substitution reactions where indole or its derivatives react with aldehydes or other electrophiles. The general mechanism includes the formation of an intermediate from the reaction of indole with an aldehyde, followed by dimerization to yield bis(4-aza-3-indolyl)methane. This process can be catalyzed by various acids or enzymes, offering different pathways for synthesis.

Research indicates that bis(4-aza-3-indolyl)methane exhibits significant biological activities, including antimicrobial, anticancer, and nematicidal properties. For instance, derivatives of bis(indolyl)methanes have shown promising results against various cancer cell lines and pathogens, suggesting that the introduction of aza groups may enhance these effects. The compound's interaction with biological targets is an area of ongoing research, particularly in drug development.

Several methods have been developed for synthesizing bis(4-aza-3-indolyl)methane:

  • Electrophilic Substitution: This method involves reacting indole with aromatic aldehydes under acidic conditions, often using catalysts such as glacial acetic acid or lipases in aqueous media to promote the reaction .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, allowing for more efficient synthesis .
  • Green Chemistry Approaches: Recent studies have focused on developing environmentally friendly synthesis methods that minimize waste and use less hazardous materials .

Bis(4-aza-3-indolyl)methane and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are being explored as potential drug candidates for treating cancer and infectious diseases.
  • Agriculture: Their nematicidal properties make them candidates for developing new agrochemicals to combat root knot nematodes .
  • Material Science: Research is ongoing into their use in creating novel materials due to their unique structural properties.

Studies on bis(4-aza-3-indolyl)methane interactions focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary findings suggest that modifications in the indole structure can significantly affect binding interactions and biological efficacy. Detailed interaction studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic potential of this compound.

Several compounds share structural similarities with bis(4-aza-3-indolyl)methane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Bis(indolyl)methaneTwo indole units without nitrogen substitutionsAnticancer activityLacks nitrogen substituents
Bis(7-azaindolyl)methaneTwo 7-azaindole unitsAntimicrobial propertiesContains nitrogen at the 7-position
Bis(1-methylindolyl)methaneMethylated indolesModerate anticancer activityMethyl group affects solubility
5-Aryl-3,3′-bis-indolylmethanesAryl substitution at the 5-positionVaried biological effectsAryl groups alter activity spectrum

The presence of nitrogen atoms in bis(4-aza-3-indolyl)methane provides enhanced solubility and potentially greater biological activity compared to other similar compounds, making it a compound of interest in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.106196400 g/mol

Monoisotopic Mass

248.106196400 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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